molecular formula C22H16BrN3O3S B375169 N-(4-BROMOPHENYL)-4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDE

N-(4-BROMOPHENYL)-4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDE

Katalognummer: B375169
Molekulargewicht: 482.4g/mol
InChI-Schlüssel: ZXORIVUJWSRWHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-BROMOPHENYL)-4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDE is a complex organic compound that features a bromophenyl group, a quinolinylsulfonyl group, and a benzamide moiety

Eigenschaften

Molekularformel

C22H16BrN3O3S

Molekulargewicht

482.4g/mol

IUPAC-Name

N-(4-bromophenyl)-4-(quinolin-8-ylsulfonylamino)benzamide

InChI

InChI=1S/C22H16BrN3O3S/c23-17-8-12-18(13-9-17)25-22(27)16-6-10-19(11-7-16)26-30(28,29)20-5-1-3-15-4-2-14-24-21(15)20/h1-14,26H,(H,25,27)

InChI-Schlüssel

ZXORIVUJWSRWHL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Br)N=CC=C2

Kanonische SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Br)N=CC=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Bromophenyl Intermediate: Starting with a bromination reaction of aniline to form 4-bromoaniline.

    Quinolinylsulfonylation: Reacting 8-quinolinesulfonyl chloride with 4-bromoaniline to form the sulfonamide intermediate.

    Amidation: Coupling the sulfonamide intermediate with benzoyl chloride to form the final benzamide compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-BROMOPHENYL)-4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form quinone derivatives.

    Reduction: Reduction reactions could target the nitro or sulfonyl groups, leading to amine or thiol derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of advanced materials or chemical processes.

Wirkmechanismus

The mechanism by which N-(4-BROMOPHENYL)-4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDE exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Signal Pathways: It could modulate signal transduction pathways by interacting with receptors or other proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-chlorophenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide: Similar structure with a chlorine atom instead of bromine.

    N-(4-fluorophenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide: Similar structure with a fluorine atom instead of bromine.

Uniqueness

N-(4-BROMOPHENYL)-4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets compared to its chlorine or fluorine analogs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.